methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate
Description
Molecular Formula: C₁₇H₁₄O₅ Molecular Weight: 298.29–298.30 g/mol CAS Registry Number: 314744-86-0 Storage: Not explicitly stated, but standard protocols for oxygen-sensitive chromen derivatives are recommended. Structural Features:
- A benzo[c]chromen core substituted with a methyl group at position 4 and a keto group at position 5.
- A propanoic acid side chain attached via an ether linkage at position 3 of the chromen system.
This compound is cataloged as a building block (Catalog Number: 064781) for synthetic chemistry applications .
Properties
Molecular Formula |
C18H16O5 |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
methyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxypropanoate |
InChI |
InChI=1S/C18H16O5/c1-10-15(22-11(2)17(19)21-3)9-8-13-12-6-4-5-7-14(12)18(20)23-16(10)13/h4-9,11H,1-3H3 |
InChI Key |
GNJYMNITYSCXQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate typically involves the reaction of 4-methyl-6-oxo-6H-benzo[c]chromen-3-ol with methyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
Methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in these processes .
Comparison with Similar Compounds
Key Compounds for Comparison
The following compounds share structural motifs with the target acid, enabling comparative analysis of substituent effects and physicochemical properties:
2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid (CAS 853892-40-7)
Methyl (S)-3-(dimethyl(phenyl)silyl)-3-((2R,3R,4R)-6-methoxy-3-methyl-4-phenylchroman-2-yl)propanoate (Compound 1.5c)
4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate (PubChem CID: 1751686)
Structural and Functional Group Differences
Physicochemical Properties
Research Findings and Limitations
- Purity : The target acid and its trimethyl analog are available at 95% purity, indicating robust synthetic protocols .
- Structural Flexibility : Substituents at the chromen/chroman core (e.g., methyl, phenyl, silyl groups) significantly alter molecular weight and polarity .
- Limitations : Data on biological activity, solubility, and detailed mechanistic studies are absent in the provided evidence.
Biological Activity
Methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate is a compound derived from the coumarin family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
- Molecular Formula : C₁₇H₁₄O₅
- CAS Number : 314744-86-0
- MDL Number : MFCD02081427
The biological activity of this compound can be attributed to its interactions with various biological targets. The compound exhibits significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for therapeutic applications in neurodegenerative diseases such as Alzheimer's. AChE inhibitors are known to enhance acetylcholine levels in the brain, thereby improving cognitive function.
Key Findings from Research Studies
-
Acetylcholinesterase Inhibition :
- Compounds with a coumarin core have been shown to possess potent AChE inhibitory activity. For instance, a study demonstrated that derivatives of 4-hydroxycoumarin exhibited IC50 values as low as 2.7 µM against AChE, indicating strong potential for treating cognitive decline associated with Alzheimer’s disease .
- Antimicrobial Activity :
-
Anti-inflammatory Effects :
- Coumarins are known for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.
Case Studies and Experimental Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
